molecular formula C12H10IN3O2 B15041645 N'-[(Z)-(5-iodofuran-2-yl)methylidene]-6-methylpyridine-3-carbohydrazide

N'-[(Z)-(5-iodofuran-2-yl)methylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B15041645
M. Wt: 355.13 g/mol
InChI Key: UZXRBYUXOCXKAH-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-(5-iodofuran-2-yl)methylidene]-6-methylpyridine-3-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(5-iodofuran-2-yl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 5-iodofurfural and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(5-iodofuran-2-yl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The iodine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: 5-iodofurfural and 6-methylpyridine-3-carbohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-iodofuran-2-yl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(5-iodofuran-2-yl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to the presence of the iodine atom in the furan ring, which imparts distinct reactivity and potential for further functionalization

Properties

Molecular Formula

C12H10IN3O2

Molecular Weight

355.13 g/mol

IUPAC Name

N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C12H10IN3O2/c1-8-2-3-9(6-14-8)12(17)16-15-7-10-4-5-11(13)18-10/h2-7H,1H3,(H,16,17)/b15-7-

InChI Key

UZXRBYUXOCXKAH-CHHVJCJISA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(O2)I

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(O2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.